Cas no 1879052-50-2 (2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)-)
2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)-
-
- Inchi: 1S/C8H10F3N3O/c1-13-6-4(12)3-5(8(9,10)11)14(2)7(6)15/h3,13H,12H2,1-2H3
- InChI Key: KFUXADCPOSOITR-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C(C(F)(F)F)=CC(N)=C1NC
2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398857-1.0g |
4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)-1,2-dihydropyridin-2-one |
1879052-50-2 | 95% | 1.0g |
$0.0 | 2023-03-02 |
2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)- Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)-
Introduction to 2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)- (CAS No. 1879052-50-2)
2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)-, identified by its CAS number 1879052-50-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridinone class, a heterocyclic structure that is widely recognized for its diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including amino, methylamino, and trifluoromethyl substituents, contributes to its unique chemical properties and reactivity, making it a subject of intense study in synthetic chemistry and drug discovery.
The 4-amino and 3-(methylamino) groups in the molecular structure of this compound are particularly noteworthy, as they introduce basicity and potential interaction sites with biological targets. These features are often exploited in the design of bioactive molecules, where the ability to form hydrogen bonds or coordinate with metal ions can modulate pharmacological effects. Additionally, the 6-(trifluoromethyl) group is a common pharmacophore that enhances metabolic stability and binding affinity in many drug candidates. The combination of these substituents makes 1879052-50-2 a promising scaffold for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on identifying new chemical entities with potential applications in treating various diseases. The pyridinone core structure has been extensively explored due to its versatility in drug design. For instance, derivatives of pyridinones have shown promise in inhibiting enzymes involved in inflammatory pathways, such as COX-2 and LOX. The specific arrangement of functional groups in 1879052-50-2 suggests that it may exhibit similar inhibitory effects, although further experimental validation is required.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The trifluoromethyl group, in particular, is known to improve the pharmacokinetic properties of drugs by increasing lipophilicity and reducing susceptibility to metabolic degradation. Moreover, the presence of multiple amino groups provides opportunities for further derivatization, allowing chemists to fine-tune the molecule's properties for optimal biological activity. This flexibility makes 1879052-50-2 an attractive candidate for medicinal chemists seeking to develop new treatments for complex diseases.
Recent studies have also highlighted the importance of computational methods in predicting the biological activity of small molecules. Advanced computational techniques, such as molecular docking and virtual screening, have enabled researchers to rapidly assess the potential interactions between compounds like 1879052-50-2 and biological targets. These methods have been instrumental in identifying promising drug candidates before investing resources in costly experimental validations. Preliminary computational studies suggest that this compound may interact with proteins involved in cancer pathways, warranting further investigation.
The synthesis of 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)-pyridinone presents both challenges and opportunities for synthetic chemists. The complexity of the molecule requires careful planning to ensure high yield and purity. However, modern synthetic methodologies have made significant advancements in handling such intricate structures. Techniques like transition-metal-catalyzed cross-coupling reactions and flow chemistry have improved efficiency and scalability in producing complex organic molecules. These advancements are crucial for bringing compounds like 1879052-50-2 from laboratory-scale synthesis to clinical development.
In conclusion,1879052-50-2 represents a fascinating compound with potential therapeutic applications that warrant further exploration. Its unique structural features and predicted biological activities make it a valuable asset in the pharmaceutical industry's quest for new treatments. As research continues to uncover new insights into its properties and mechanisms of action,this pyridinone derivative is poised to play a significant role in future drug development efforts.
1879052-50-2 (2(1H)-Pyridinone, 4-amino-1-methyl-3-(methylamino)-6-(trifluoromethyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)